1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
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Overview
Description
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes phenylmethoxy and pyridinyl groups attached to a urea backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Phenylmethoxyphenylamine: This intermediate is synthesized by reacting 4-bromoanisole with benzylamine under suitable conditions.
Preparation of 3-Phenylmethoxypyridine-2-amine: This intermediate is synthesized by reacting 3-bromopyridine with benzylamine.
Formation of the Urea Derivative: The final step involves the reaction of 4-Phenylmethoxyphenylamine and 3-Phenylmethoxypyridine-2-amine with phosgene or a suitable isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative reagents and catalysts to improve efficiency.
Chemical Reactions Analysis
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy and pyridinyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(3-methoxypyridin-2-yl)urea: This compound has similar structural features but lacks the phenylmethoxy groups, which may result in different chemical and biological properties.
1-(4-Phenylphenyl)-3-(3-phenylpyridin-2-yl)urea: This compound has phenyl groups instead of phenylmethoxy groups, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(28-22-13-15-23(16-14-22)31-18-20-8-3-1-4-9-20)29-25-24(12-7-17-27-25)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNVLWXYTWHNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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